![molecular formula C15H25NO3 B1532170 Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1198284-49-9](/img/structure/B1532170.png)
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (TBOA) is a synthetic molecule that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. TBOA is an oxazolidinone derivative that has been synthesized in the laboratory and has been found to possess a range of unique properties. This molecule has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research.
Scientific Research Applications
- EGFR Inhibitors : Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate and related derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) pathways . EGFR plays a crucial role in cancer cell proliferation, making it an attractive target for anticancer drug development.
- Diaminopyrimidine Synthesis : Researchers have used this compound as a building block for the preparation of diaminopyrimidines, which are valuable intermediates in the synthesis of various bioactive molecules, including kinase inhibitors .
- GPR119 Modulators : In a patent report, tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate was mentioned as a precursor for GPR119 modulators . GPR119 is involved in glucose homeostasis and has potential implications for diabetes treatment.
Medicinal Chemistry and Drug Development
Chemical Biology
Pharmaceutical Research
properties
IUPAC Name |
tert-butyl 11-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRVDKDXFXDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.